![molecular formula C₂₄H₂₅Cl₂NO₈ B1140757 Sertraline carbamoyl-O-glucuronide CAS No. 119733-44-7](/img/structure/B1140757.png)
Sertraline carbamoyl-O-glucuronide
Vue d'ensemble
Description
Sertraline carbamoyl-O-glucuronide (SCOG) is a metabolite of the antidepressant drug sertraline, which is a selective serotonin reuptake inhibitor (SSRI). SCOG is a major metabolite of sertraline, and is known to have pharmacological activity in its own right. SCOG is an important compound in the study of sertraline's pharmacology and metabolism, and is also of interest for its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Sertraline Carbamoyl Glucuronide is a metabolite of Sertraline, a widely used antidepressant. It is formed through the glucuronidation process, which is a key phase II metabolic reaction. This metabolite is crucial for understanding the pharmacokinetics of Sertraline, as it helps in determining the drug’s bioavailability, half-life, and clearance rates from the body .
Drug Interaction Research
The formation of Sertraline Carbamoyl Glucuronide can be influenced by other medications that compete for the same metabolic pathways. Research into drug-drug interactions is vital for developing safe medication regimens, especially for patients on polypharmacy, to prevent adverse effects due to altered metabolite levels .
Toxicology and Safety Assessment
Studying Sertraline Carbamoyl Glucuronide helps in assessing the safety profile of Sertraline. By analyzing this metabolite, researchers can detect potential toxic effects and evaluate the risk of long-term use of the medication, contributing to safer therapeutic practices .
Biomarker Development for Clinical Trials
As a stable metabolite in human plasma, Sertraline Carbamoyl Glucuronide can serve as a biomarker in clinical trials. Its presence and levels can provide insights into the efficacy and pharmacological effects of Sertraline, aiding in the development of new drugs and therapeutic strategies .
Environmental Impact Studies
The excretion and disposal of pharmaceuticals like Sertraline and its metabolites can have environmental impacts. Researching Sertraline Carbamoyl Glucuronide’s stability and degradation can inform environmental policies and waste management practices to minimize ecological disruption .
Novel Therapeutic Applications
Understanding the properties of Sertraline Carbamoyl Glucuronide can lead to the discovery of novel therapeutic applications. For instance, if the metabolite exhibits unique pharmacological activity, it could be developed into a new medication or used to enhance the therapeutic effects of existing treatments .
Mécanisme D'action
Target of Action
Sertraline Carbamoyl Glucuronide, also known as “42M7V4CERF” or “Sertraline carbamoyl-O-glucuronide”, is a metabolite of the antidepressant drug Sertraline . The primary target of Sertraline is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . By inhibiting this transporter, Sertraline increases the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Mode of Action
Sertraline Carbamoyl Glucuronide, like Sertraline, is believed to inhibit the reuptake of serotonin at the presynaptic neuronal membrane . This increase in serotonin enhances serotonergic neurotransmission, which is associated with mood regulation .
Biochemical Pathways
The formation of Sertraline Carbamoyl Glucuronide involves the metabolism of Sertraline. Sertraline undergoes N-demethylation to form N-desmethylsertraline, which is less potent in its pharmacological activity . In addition to N-demethylation, Sertraline metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation . The metabolism of Sertraline is mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .
Pharmacokinetics
Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . Sertraline mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 . It is, however, highly protein-bound and may alter blood levels of other highly protein-bound agents .
Result of Action
The molecular and cellular effects of Sertraline Carbamoyl Glucuronide’s action are likely similar to those of Sertraline. By inhibiting the reuptake of serotonin, Sertraline Carbamoyl Glucuronide increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . This enhancement of serotonergic neurotransmission is associated with mood regulation and is believed to contribute to the antidepressant effects of Sertraline .
Action Environment
The action, efficacy, and stability of Sertraline Carbamoyl Glucuronide can be influenced by various environmental factors. For instance, the use of antidepressants can lead to the development of obesity, which can cause some lipophilic environmental toxins to accumulate in adipose tissue, reducing their concentration in the blood . Additionally, magnesium therapy can lead to rapid recovery from major depression . Magnesium supplementation may affect the metabolism of some metals in the body, which may influence the action of sertraline carbamoyl glucuronide .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBIAXQORQOIY-BQOQXNJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline carbamoyl-O-glucuronide | |
CAS RN |
119733-44-7 | |
Record name | Sertraline carbamoyl-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.